molecular formula C23H26N2O4 B3117375 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate CAS No. 222854-34-4

1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate

Cat. No. B3117375
CAS RN: 222854-34-4
M. Wt: 394.5 g/mol
InChI Key: PJFQIERERLIRHB-UHFFFAOYSA-N
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Description

“1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate” is a chemical compound . It can be purchased from various chemical suppliers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 394.46 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .

Scientific Research Applications

Regioselectivity in Cycloaddition Reactions

The regioselectivity of 1,3-dipolar cycloaddition involving fluorinated fluoren-9-iminium ylides to heteroelement-containing dipolarophiles has been studied. These reactions, critical in synthesizing imidazolidine and oxazolidine derivatives, offer insights into the cycloaddition mechanism and the influence of substituents on fluorene fragments in determining product formation. Quantum-chemical calculations using DFT provide a theoretical foundation for these observations (Novikov et al., 2006).

Fluorescent Sensing Applications

Fluorene derivatives have been synthesized for selective sensing of picric acid, Fe3+, and L-arginine. Their high sensitivity and selectivity make them excellent candidates for detecting specific compounds and ions in various environments, showcasing the versatility of fluorene-based sensors in chemical detection and analysis (Han et al., 2020).

Photophysical Properties

The synthesis and analysis of intramolecular charge transfer (ICT) compounds containing fluorene units have revealed their potential as fluorescent probes, electroluminescent, and electrofax materials. These compounds exhibit solvatochromic properties, making them interesting for applications that require responsive fluorescent materials (Song et al., 2009).

Antitumor Agents

Research into novel 1,2,5-trisubstituted benzimidazoles with fluorene derivatives as potential antitumor agents has shown promising results against various cancer cell lines. This illustrates the potential medicinal applications of fluorene derivatives in developing new cancer therapies (Abonía et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

The synthesis of pyrene-based compounds with fluorene units has shown significant promise for OLED applications. These compounds' high extinction coefficients and quantum yields, coupled with their stability and solubility, make them ideal candidates for blue emitters in OLED technology (Hu et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results .

properties

IUPAC Name

1-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) pyrazolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-14-8-13-24(25)21(26)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,8,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFQIERERLIRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Tert-butyl pyrazolidine-1-carboxylate (39) (1.39 g, 8.08 mmoles) was acylated with Fmoc succinimide (3.27 g, 9.69 mmoles, 1.2 eq.) in dry dichloromethane (20 mL). The reactive mixture was left stirring overnight. The volatiles were removed using a rotary evaporator and the residue was dissolved in EtOAc. The organic layer was extracted three times, respectively, with 5% citric acid, 5% NaHCO3 and brine, dried over Na2SO4, filtered and concentrated to a white foam which was purified by column chromatography using 7:3 EtOAc:Hexane as eluant. Evaporation of the collected fractions afforded 1-(9H-fluoren-9-yl)methyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate as a white solid in a 94% yield. Pyrazolidine-1,2-dicarboxylate (1.34 g, 3.4 mmoles) was treated with 25 mL of a 1:1 TFA:DCM solution and stirred for one hour. Removal of the volatiles by rotary evaporation gave a residue that was dissolved in 1N HCl, stirred for 1 hour and freeze-dryed to yield hydrochloride (9H-fluoren-9-yl)methyl-1-carboxylate: mp (143.2-148.1° C.), 1H NMR (DMSO) δ 7.89 (d, J=7.32 Hz, 2H), 7.72 (d, J=7.33 Hz, 2H), 7.43 (ddd, J=7.36 Hz, 0.57 Hz, 2H), 7.33 (ddd, J=7.42 Hz, 1.14 Hz, 2H), 4.44 (d, J=6.90 Hz, 2H), 4.33 (t, J=6.56 Hz, 1H), 3.58 (t, J=6.96 Hz, 2H), 3.43 (t, J=6.96 Hz, 2H), 2.20 (m, 2H). 13C (DMSO) δ 154.57, 144.64, 142.11, 129.26, 126.54, 121.67, 69.89, 47.50, 25.50.
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Fmoc succinimide
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
O=C1CC(C(=O)OCC2c3ccccc3-c3ccccc32)C(=O)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
Reactant of Route 6
1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate

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